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Compound of Interest

Compound Name:
5-Hydroxy-2,4-

dimethoxybenzaldehyde

CAS No.: 80832-63-9

Cat. No.: B14002417

Get Quote

Executive Summary & Chemical Context
The precise structural characterization of polysubstituted benzaldehydes is a recurring

challenge in natural product isolation (e.g., from Canscora or Prunus spp.) and the synthesis of

bioactive flavonoids and coumarins. 5-Hydroxy-2,4-dimethoxybenzaldehyde (

) presents a specific regiochemical puzzle: distinguishing the 5-hydroxyl position from its
thermodynamically favored isomers (e.g., Syringaldehyde or Isovanillin derivatives).

This guide details a self-validating spectroscopic workflow to unambiguously assign the

structure. Unlike simple aliphatic molecules, the elucidation of this aromatic system relies

heavily on distinguishing between isomeric substitution patterns (2,4,5- vs. 2,3,4- vs. 2,4,6-

substitution) using HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear

Overhauser Effect Spectroscopy).

The Structural Challenge
The core difficulty lies in the regiochemistry of the hydroxyl group.
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Isomer A (Target): 5-Hydroxy-2,4-dimethoxybenzaldehyde.

Isomer B: 2-Hydroxy-4,5-dimethoxybenzaldehyde (Distinguishable by intramolecular H-

bonding).

Isomer C: 4-Hydroxy-2,5-dimethoxybenzaldehyde.

Elucidation Strategy & Workflow
To ensure scientific integrity, the elucidation follows a subtractive logic path: establish the

molecular formula, identify functional groups, and then "lock" the substituents onto the benzene

ring using 2D NMR.

Diagram 1: Structural Elucidation Logic Flow
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Crude Isolate / Synthetic Product

HR-MS (ESI/EI)
Confirm C9H10O4 (m/z ~182)

FT-IR
Identify CHO (1660 cm-1) & OH (3400 cm-1)

1H NMR (1D)
Observe Singlets (Para-substitution?)

OH Shift Analysis
>11 ppm (Chelated) vs ~9.5 ppm (Free)

2D HMBC
Connect OMe & CHO to Ring Carbons

If ~9.5 ppm (Target)

1D/2D NOESY
Spatial Proximity (OMe <-> H)

Confirmed Structure
5-Hydroxy-2,4-dimethoxybenzaldehyde

Click to download full resolution via product page

Caption: Step-by-step logic gate for distinguishing the target molecule from isomers.
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Spectroscopic Characterization
Mass Spectrometry (HR-MS)
Before NMR, confirm the molecular weight and fragmentation pattern.

Molecular Ion (

): 182.06 m/z (Calculated for

).

Key Fragments (EI-MS):

m/z 181:

(Aldehyde proton loss).

m/z 167:

(Loss of methyl from methoxy).

m/z 153:

(Decarbonylation, typical for benzaldehydes).

Infrared Spectroscopy (FT-IR)
IR provides the first clue regarding the position of the hydroxyl group via hydrogen bonding

patterns.

Hydroxyl (-OH): Broad band at 3350–3450 cm⁻¹.

Diagnostic Note: If the OH were at position 2 (ortho to CHO), this band would be

weak/absent or shifted to <3000 cm⁻¹ due to strong intramolecular chelation. A distinct

band >3300 cm⁻¹ supports the 5-OH (or 4-OH) assignment.

Carbonyl (C=O): Strong peak at 1660–1680 cm⁻¹.

Aromatic C=C: 1580, 1510 cm⁻¹.
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Nuclear Magnetic Resonance (NMR)
This is the definitive method. The data below assumes a solvent of DMSO-d6, which is

preferred over

to visualize the exchangeable phenolic proton.

A. 1H NMR Analysis (Proton)
The substitution pattern (2,4,5) leaves protons at positions 3 and 6. These are para to each

other, resulting in two singlets (no meta-coupling usually resolved).

Position
Shift (

ppm)
Multiplicity Integration

Assignment
Logic

CHO 10.15 Singlet (s) 1H Aldehyde proton.

OH 9.30 - 9.60 Broad (s) 1H

Phenolic OH. Not

chelated (rules

out 2-OH).

H-6 7.20 Singlet (s) 1H
Deshielded by

ortho-carbonyl.

H-3 6.55 Singlet (s) 1H

Shielded by two

flanking

oxygenated

groups (2-OMe,

4-OMe).

4-OMe 3.85 Singlet (s) 3H Methoxy group.

2-OMe 3.75 Singlet (s) 3H

Methoxy group

(often slightly

upfield due to

steric twist).

B. 13C NMR Analysis (Carbon)
Expect 9 carbon signals.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.rsc.org/suppdata/ob/b9/b916969e/b916969e.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14002417?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbonyl: ~188 ppm.[1]

Oxygenated Aromatics (C-O): Three peaks between 140–160 ppm (C2, C4, C5).

Methoxys: Two peaks ~56 ppm.[1]

Non-protonated Aromatics: C1 (quaternary).

Methines (CH): C3 and C6 (~97 ppm and ~110 ppm).

Advanced Elucidation: The "Smoking Gun" (HMBC
& NOESY)
1D NMR confirms the functional groups, but 2D NMR proves their positions.

HMBC (Heteronuclear Multiple Bond Correlation)
HMBC correlates protons to carbons 2-3 bonds away.[2][3] This is critical to distinguish the 5-

OH from the 4-OH isomer.

Pathway 1 (Anchoring the Aldehyde):

The CHO proton (10.15 ppm) will show a strong 3-bond correlation to C2 and C6.

This identifies C2 (bearing an OMe) and C6 (bearing a proton).

Pathway 2 (Placing the OH):

H-6 (7.20 ppm) shows correlations to CHO, C2, C4, and C5.

H-3 (6.55 ppm) shows correlations to C1, C2, C4, and C5.

Differentiation: If the structure is 5-hydroxy-2,4-dimethoxy, the C5 carbon (attached to OH)

will correlate with H-6 (2-bond) and H-3 (3-bond).

NOESY (Nuclear Overhauser Effect)
NOESY determines spatial proximity.
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Irradiate 2-OMe: NOE observed at H-3 and potentially CHO (rotational).

Irradiate 4-OMe: NOE observed at H-3.

Crucial: If there is NO NOE between 4-OMe and H-6, it confirms H-6 is isolated from the

methoxy groups.

Irradiate OH (if visible): NOE observed at H-6 (ortho). This confirms the OH is at position

5, adjacent to H-6.

Diagram 2: HMBC & NOESY Connectivity Map

CHO (10.15)

C1

HMBC

H-6 (7.20) C53J

H-3 (6.55)

2-OMe

NOE
4-OMe

NOE

5-OH

NOE (Key)

Click to download full resolution via product page

Caption: Visualizing the spatial (NOE) and bond (HMBC) correlations that confirm the 2,4,5-

substitution pattern.
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Experimental Protocols
Protocol A: NMR Sample Preparation (Self-Validating)
To ensure the OH peak is sharp and visible for NOESY/HMBC:

Solvent: Use DMSO-d6 (99.9% D) rather than

. Chloroform often facilitates proton exchange, broadening the OH signal into the baseline.

Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

Validation: Check the residual water peak at 3.33 ppm. If the water peak is broad, the sample

is "wet," and the phenolic proton may exchange. Add activated molecular sieves if

necessary.

Protocol B: Selective Demethylation (Synthesis Context)
If synthesizing this standard for verification:

Starting Material: 2,4,5-Trimethoxybenzaldehyde (Asarylaldehyde).

Reagent:

(Aluminum Chloride) in ether/DCM usually demethylates the ortho (2-position) methoxy.

Targeting Position 5: To obtain the 5-OH product specifically, one often employs nucleophilic

demethylation using thiolates or controlled acidic hydrolysis, though this is synthetically

challenging.

Alternative: Formylation of 3-methoxyphenol derivatives often yields mixtures. The most

reliable route to the standard is via Vilsmeier-Haack formylation of 2,4-dimethoxyphenol,

which directs para to the OH, yielding 2,4-dimethoxy-5-hydroxybenzaldehyde (if OH

directs stronger than OMe, which is context-dependent).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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